2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Overview
Description
2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a hydroxymethyl group, a nitrophenoxy group, and multiple hydroxyl groups attached to an oxane ring. The structural complexity of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where a formaldehyde source reacts with the oxane ring in the presence of a catalyst.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with the oxane ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-6-(4-aminophenoxy)oxane-3,4,5-triol: Similar structure but with an amino group instead of a nitro group.
2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol: Similar structure but with a methoxy group instead of a nitro group.
2-(Hydroxymethyl)-6-(4-chlorophenoxy)oxane-3,4,5-triol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in 2-(Hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862970 | |
Record name | 4-Nitrophenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-24-1, 7493-95-0 | |
Record name | p-Nitrophenol galactoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Galactopyranoside, .alpha.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
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